molecular formula C9H11NO4 B574267 2-Amino-5-ethoxy-4-hydroxybenzoic acid CAS No. 164161-22-2

2-Amino-5-ethoxy-4-hydroxybenzoic acid

Cat. No.: B574267
CAS No.: 164161-22-2
M. Wt: 197.19
InChI Key: WVNKZFOOVQOVOS-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxy-4-hydroxybenzoic acid (CAS 164161-22-2) is a specialized benzoic acid derivative of significant interest in organic and medicinal chemistry research. With the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol , this compound serves as a valuable building block for the synthesis of more complex molecules. Its structure, featuring an amino group, an ethoxy group, and a hydroxyl group on a benzoic acid backbone, makes it a versatile intermediate. Researchers utilize this compound in the exploration of hydroxybenzoic acid chemistry, which includes roles as metabolites of flavonoids and precursors in biosynthetic pathways . The calculated properties of this compound include a density of 1.377 g/cm³ and a boiling point of approximately 411.3°C at 760 mmHg . This product is intended for Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any form of human or veterinary application.

Properties

CAS No.

164161-22-2

Molecular Formula

C9H11NO4

Molecular Weight

197.19

IUPAC Name

2-amino-5-ethoxy-4-hydroxybenzoic acid

InChI

InChI=1S/C9H11NO4/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,11H,2,10H2,1H3,(H,12,13)

InChI Key

WVNKZFOOVQOVOS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)N)O

Synonyms

Benzoic acid, 2-amino-5-ethoxy-4-hydroxy- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Research has indicated that derivatives of 2-amino-5-ethoxy-4-hydroxybenzoic acid exhibit significant analgesic activity. In particular, studies have shown that certain derivatives can effectively bind to cyclooxygenase-2 (COX-2) receptors, which are crucial in pain and inflammation pathways. In silico studies have demonstrated enhanced bioavailability and binding affinity compared to traditional analgesics like acetaminophen .

Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies utilizing animal models have shown that it can significantly reduce edema formation induced by inflammatory agents such as carrageenan and croton oil. This positions this compound as a potential candidate for treating inflammatory conditions .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceutical drugs. For instance, it is a precursor for the synthesis of mosapride citrate, a medication used to treat gastrointestinal disorders. The synthesis involves several steps including acetylation, ethylation, chlorination, and hydrolysis, demonstrating its utility in complex organic synthesis .

Material Science Applications

Polymer Chemistry
this compound has been explored for its potential use in polymer chemistry. Its hydroxyl groups can participate in hydrogen bonding, which may enhance the thermal and mechanical properties of polymers when incorporated into polymer matrices. This application is particularly relevant in the development of biocompatible materials for medical devices .

Case Study 1: Analgesic Activity

A study conducted on the analgesic effects of 5-acetamido derivatives of this compound revealed that these compounds exhibited central and peripheral analgesic activities in various animal models. The results indicated that these derivatives were more effective than traditional analgesics at comparable doses .

Case Study 2: Synthesis Methodology

A patent describes a novel synthesis method for producing 2-amino-5-chloro-4-hydroxybenzoic acid from para-aminosalicylic acid using a series of reactions that optimize yield and reduce environmental impact. This method highlights the compound's relevance in industrial applications where efficiency and sustainability are paramount .

Data Tables

Application Area Description Key Findings
Analgesic PropertiesBinding affinity to COX-2 receptorsEnhanced bioavailability compared to acetaminophen
Anti-inflammatory EffectsReduction of edema in animal modelsSignificant reduction in inflammation markers
Pharmaceutical IntermediatesSynthesis route for mosapride citrateEfficient multi-step synthesis with high yield
Material SciencePotential use in biocompatible polymersImproved thermal and mechanical properties

Comparison with Similar Compounds

4-Amino-5-chloro-2-ethoxybenzoic Acid

  • Molecular Formula: C₉H₁₀ClNO₃
  • Molecular Weight : 215.63 g/mol
  • Substituents: Amino (C4), chloro (C5), ethoxy (C2), and carboxylic acid (C1).
  • Key Properties: Acute oral toxicity (Category 4) and skin/eye irritation risks . Chlorine substitution enhances molecular weight and may influence electrophilic reactivity compared to non-halogenated analogs.

4-Amino-2-fluoro-5-methoxybenzoic Acid

  • Molecular Formula: C₈H₈FNO₃
  • Molecular Weight : 185.15 g/mol
  • Substituents: Amino (C4), fluoro (C2), methoxy (C5).
  • Key Properties :
    • Fluorine enhances electronegativity, improving bioavailability and metabolic stability in medicinal chemistry .
    • Methoxy group provides steric bulk but reduces solubility compared to ethoxy.
    • Applications: Investigated for targeting biological pathways, such as enzyme inhibition .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

  • Molecular Formula: C₁₁H₁₁NO₅
  • Molecular Weight : 237.21 g/mol
  • Substituents : Ethoxy-oxoacetamido side chain (C2), carboxylic acid (C1).
  • Key Properties: Nearly planar geometry with intermolecular O–H⋯O and C–H⋯O hydrogen bonds, forming parallel chains in crystal lattices . The oxamide moiety may enhance thermal stability and crystallinity. Applications: Potential in materials science for designing ordered molecular assemblies .

5-Amino-2-hydroxybenzoic Acid

  • Molecular Formula: C₇H₇NO₃
  • Molecular Weight : 153.13 g/mol
  • Substituents: Amino (C5), hydroxyl (C2).
  • Key Properties: Melting point: 208°C, higher than ethoxy-substituted analogs due to stronger hydrogen-bonding networks . Applications: Precursor for 5-aminosalicylic acid, used in treating inflammatory bowel disease .

3-Amino-4-hydroxybenzoic Acid

  • Molecular Formula: C₇H₇NO₃
  • Molecular Weight : 153.13 g/mol
  • Substituents: Amino (C3), hydroxyl (C4).
  • Key Properties: Ortho-substitution of amino and hydroxyl groups enables chelation with metal ions, relevant in coordination chemistry . Lower solubility in polar solvents compared to para-substituted analogs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
4-Amino-5-chloro-2-ethoxybenzoic Acid C₉H₁₀ClNO₃ 215.63 Cl, NH₂, OCH₂CH₃ Lab research, toxicity risks
4-Amino-2-fluoro-5-methoxybenzoic Acid C₈H₈FNO₃ 185.15 F, NH₂, OCH₃ Drug development, enzyme inhibition
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid C₁₁H₁₁NO₅ 237.21 Ethoxy-oxoacetamido Crystal engineering, hydrogen bonding
5-Amino-2-hydroxybenzoic Acid C₇H₇NO₃ 153.13 NH₂, OH Anti-inflammatory drug precursor
3-Amino-4-hydroxybenzoic Acid C₇H₇NO₃ 153.13 NH₂, OH Metal chelation, coordination chemistry

Research Findings and Implications

  • Substituent Effects: Ethoxy vs. Methoxy: Ethoxy groups (e.g., in 4-Amino-5-chloro-2-ethoxybenzoic Acid) increase lipophilicity and steric hindrance compared to methoxy, affecting solubility and receptor binding . Halogenation: Chlorine or fluorine substitution enhances molecular weight and alters electronic properties, influencing reactivity and toxicity .
  • Hydrogen Bonding : Compounds like 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid exhibit robust hydrogen-bonded networks, critical for crystallinity and material stability .

Preparation Methods

Acetylation of the Amino Group

The primary amine at position 4 of para-aminosalicylic acid is acetylated to protect it during subsequent reactions. Diacetyl oxide serves as the acylating agent in aqueous or polar aprotic solvents such as ethanol or acetone. For instance, reacting para-aminosalicylic acid with diacetyl oxide in water at 50°C for 2 hours yields 4-acetamido-2-hydroxybenzoic acid with a conversion efficiency exceeding 80%. This step prevents undesired side reactions during ethylation.

Ethylation of the Hydroxyl Group

The hydroxyl group at position 2 undergoes ethylation using monobromethane or ethyl sulfate as alkylating agents. In a representative procedure, 4-acetamido-2-hydroxybenzoic acid is treated with monobromethane in dimethylformamide (DMF) at 100°C for 8 hours in the presence of potassium carbonate. This produces 4-acetamido-2-ethoxybenzoic acid ethyl ester with a yield of 77.5%. The choice of solvent and base critically influences reaction kinetics and regioselectivity.

Functional Group Interconversion

To introduce the hydroxyl group at position 4, the acetyl protecting group is selectively removed via acid-catalyzed hydrolysis. For example, refluxing 4-acetamido-2-ethoxybenzoic acid ethyl ester in hydrochloric acid regenerates the free amine while preserving the ethoxy and ester groups. Subsequent oxidation or rearrangement steps may be employed to adjust substituent positions, though specific protocols for this intermediate stage remain proprietary.

Hydrolysis of the Ester Group

The final step involves saponification of the ethyl ester to yield the free carboxylic acid. Treatment with aqueous sodium hydroxide at reflux temperatures for 6–8 hours achieves near-quantitative hydrolysis, producing this compound with a purity >96%.

Alternative Nitration-Reduction Approaches

An alternative route begins with nitration of 4-hydroxybenzoic acid to introduce a nitro group at position 2, followed by ethylation and reduction.

Nitration of 4-Hydroxybenzoic Acid

Nitration using concentrated nitric and sulfuric acids at 0–5°C directs the nitro group to position 3 or 5 due to the hydroxyl group’s meta-directing influence. However, achieving selective nitration at position 2 requires steric hindrance or advanced directing strategies, such as temporary protection of the hydroxyl group.

Ethylation and Reduction

After nitration, the hydroxyl group is ethylated using monobromethane. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding the target compound. While this method avoids acetylation steps, controlling nitration regioselectivity remains a bottleneck, often resulting in lower overall yields (50–60%) compared to acetylation-based routes.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethylation efficiency heavily depends on solvent polarity. DMF and dimethyl sulfoxide (DMSO) enhance nucleophilicity, improving ethylation yields to >75%, whereas non-polar solvents like toluene result in incomplete conversion. Elevated temperatures (80–120°C) accelerate alkylation but risk decomposition of heat-sensitive intermediates.

Catalytic Systems

Phase-transfer catalysts, such as tetrabutylammonium bromide, improve interfacial reactions in biphasic systems. For example, ethylation in water-DMF mixtures with 5 mol% catalyst increases yields by 15–20% compared to uncatalyzed reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H-NMR (400 MHz, CDCl₃) of this compound exhibits characteristic signals: δ 1.53 (t, 3H, -OCH₂CH₃), 4.21 (q, 2H, -OCH₂), 6.32 (s, 1H, aromatic), and 10.61 (br, 1H, -COOH). HR-MS confirms the molecular ion peak at m/z 197.19 (M+H)+.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single peak (>99% purity) when using a C18 column and methanol-water (70:30) mobile phase.

Comparative Analysis of Synthetic Methods

Method Yield Key Advantages Limitations
Acetylation-Ethylation71–77%High regioselectivity, scalableMulti-step, costly reagents
Nitration-Reduction50–60%Fewer protection stepsPoor nitration selectivity

The acetylation-ethylation route offers superior yields and reproducibility, making it preferred for industrial-scale production. In contrast, nitration-based methods suffer from byproduct formation, necessitating costly purification.

Industrial Scalability and Environmental Considerations

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer during exothermic steps like ethylation. Solvent recovery systems minimize waste, with DMF and ethanol recycled at rates exceeding 90% . Regulatory compliance with REACH and EPA guidelines mandates rigorous effluent treatment to remove trace organics and heavy metals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5-ethoxy-4-hydroxybenzoic acid, and how can regioselectivity challenges be addressed?

  • Methodological Answer : A common approach involves regioselective ethylation of dihydroxybenzaldehyde precursors. For example, 2,3-dihydroxybenzaldehyde can be ethylated at the 5-position using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by nitration and reduction to introduce the amino group . Careful control of reaction temperature (60–80°C) and stoichiometry minimizes byproducts. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) improves yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • Melting Point Analysis : Compare observed mp (e.g., 209–213°C) with literature values .
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient: 10–90% ACN over 20 min) to assess purity (>98% recommended for biological assays) .
  • NMR : Confirm substitution patterns via ¹H NMR (e.g., ethoxy proton signals at δ 1.3–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .

Q. What storage conditions ensure long-term stability of this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation and hygroscopic degradation. Monitor stability via periodic HPLC analysis (monthly intervals recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., receptor binding vs. functional assays). To address this:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for dopamine D₂ receptors) and controls (e.g., haloperidol for D₂ antagonism) .
  • Dose-Response Curves : Perform 3–5 independent replicates with 8–10 concentration points to calculate accurate IC₅₀ values.
  • Computational Modeling : Validate results with molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Parallel Synthesis : Use automated reactors to vary substituents (e.g., halogens, alkyl groups) at the 4-hydroxy position while keeping the ethoxy group constant.
  • Microwave-Assisted Reactions : Reduce reaction times (e.g., 30 min vs. 12 hr conventional) for nitro reduction steps (H₂, Pd/C catalyst) .
  • Green Chemistry : Substitute toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for ethylation steps to improve sustainability .

Q. How do solvent polarity and pH affect the stability of this compound during in vitro assays?

  • Methodological Answer :

  • pH Stability Tests : Incubate the compound in buffers (pH 3–10) at 37°C for 24 hr. Monitor degradation via LC-MS; acidic conditions (pH <5) often destabilize the amino group .
  • Solvent Compatibility : Use DMSO for stock solutions (≤10 mM) to avoid precipitation in aqueous buffers. For kinetic solubility studies, employ PBS with 0.1% Tween-80 to mimic physiological conditions .

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